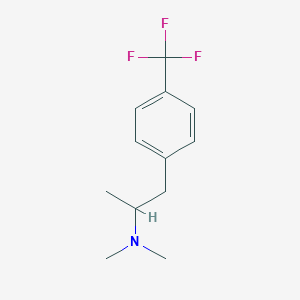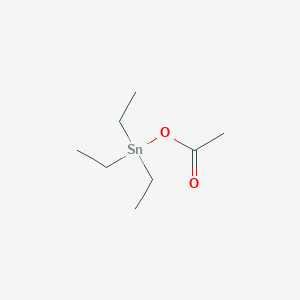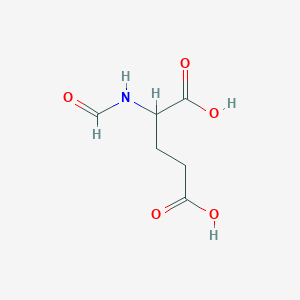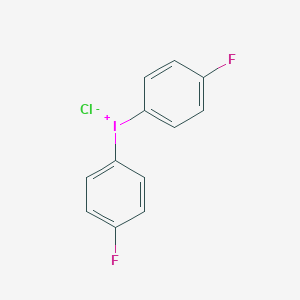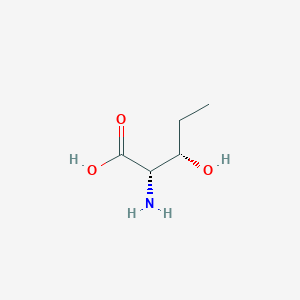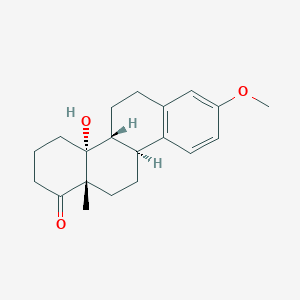
(4Ar,4bR,10bS,12aS)-4a-hydroxy-8-methoxy-12a-methyl-3,4,4b,5,6,10b,11,12-octahydro-2H-chrysen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Ar,4bR,10bS,12aS)-4a-hydroxy-8-methoxy-12a-methyl-3,4,4b,5,6,10b,11,12-octahydro-2H-chrysen-1-one is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as HMC-1 and has been shown to have a range of biochemical and physiological effects that make it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of (4Ar,4bR,10bS,12aS)-4a-hydroxy-8-methoxy-12a-methyl-3,4,4b,5,6,10b,11,12-octahydro-2H-chrysen-1-one is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in cell division and proliferation. This leads to the death of cancer cells and the inhibition of tumor growth.
Effets Biochimiques Et Physiologiques
Studies have shown that (4Ar,4bR,10bS,12aS)-4a-hydroxy-8-methoxy-12a-methyl-3,4,4b,5,6,10b,11,12-octahydro-2H-chrysen-1-one has a range of biochemical and physiological effects. These include the induction of apoptosis (programmed cell death), the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of various signaling pathways that are involved in cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4Ar,4bR,10bS,12aS)-4a-hydroxy-8-methoxy-12a-methyl-3,4,4b,5,6,10b,11,12-octahydro-2H-chrysen-1-one in lab experiments is its potent anti-cancer properties. This makes it an ideal candidate for studying the mechanisms of cancer cell death and the development of new cancer treatments. However, one limitation of using HMC-1 is its complex synthesis method, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions that could be explored in the study of (4Ar,4bR,10bS,12aS)-4a-hydroxy-8-methoxy-12a-methyl-3,4,4b,5,6,10b,11,12-octahydro-2H-chrysen-1-one. One possible direction is to investigate the compound's potential applications in other areas of scientific research, such as neurodegenerative diseases or infectious diseases. Another direction is to develop more efficient synthesis methods for HMC-1, which could make it more accessible for use in lab experiments. Finally, further studies could be conducted to better understand the compound's mechanism of action and its effects on different types of cancer cells.
Méthodes De Synthèse
The synthesis of (4Ar,4bR,10bS,12aS)-4a-hydroxy-8-methoxy-12a-methyl-3,4,4b,5,6,10b,11,12-octahydro-2H-chrysen-1-one is a complex process that involves several steps. The first step is the preparation of the starting material, which is usually a substituted benzaldehyde. This is followed by a series of reactions that involve the use of various reagents and catalysts to form the final product.
Applications De Recherche Scientifique
(4Ar,4bR,10bS,12aS)-4a-hydroxy-8-methoxy-12a-methyl-3,4,4b,5,6,10b,11,12-octahydro-2H-chrysen-1-one has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that HMC-1 has potent anti-cancer properties and can induce cell death in a variety of cancer cell lines.
Propriétés
Numéro CAS |
10003-04-0 |
|---|---|
Nom du produit |
(4Ar,4bR,10bS,12aS)-4a-hydroxy-8-methoxy-12a-methyl-3,4,4b,5,6,10b,11,12-octahydro-2H-chrysen-1-one |
Formule moléculaire |
C20H26O3 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
(4aR,4bR,10bS,12aS)-4a-hydroxy-8-methoxy-12a-methyl-3,4,4b,5,6,10b,11,12-octahydro-2H-chrysen-1-one |
InChI |
InChI=1S/C20H26O3/c1-19-11-9-16-15-7-6-14(23-2)12-13(15)5-8-17(16)20(19,22)10-3-4-18(19)21/h6-7,12,16-17,22H,3-5,8-11H2,1-2H3/t16-,17-,19-,20-/m1/s1 |
Clé InChI |
DIIYVLKCTQKMEU-HNBVOPMISA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@]1(CCCC2=O)O)CCC4=C3C=CC(=C4)OC |
SMILES |
CC12CCC3C(C1(CCCC2=O)O)CCC4=C3C=CC(=C4)OC |
SMILES canonique |
CC12CCC3C(C1(CCCC2=O)O)CCC4=C3C=CC(=C4)OC |
Synonymes |
14-Hydroxy-3-methoxy-D-homoestra-1,3,5(10)-trien-17a-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



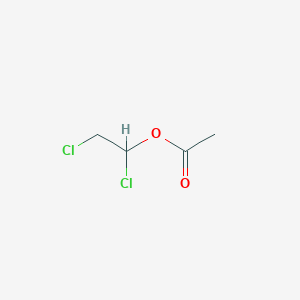
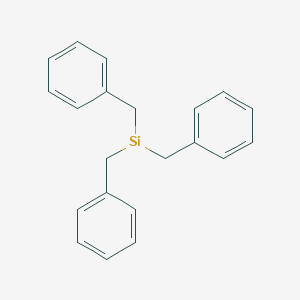
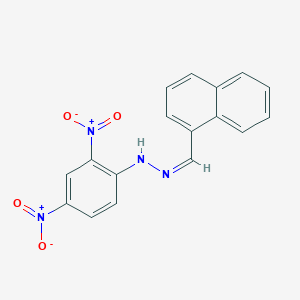
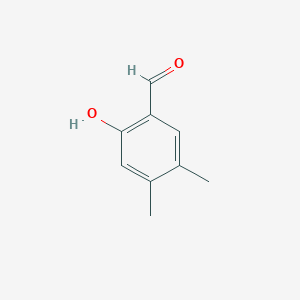
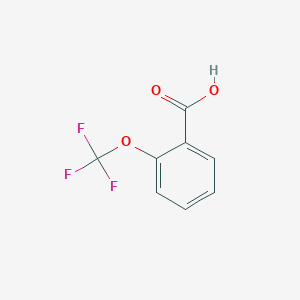
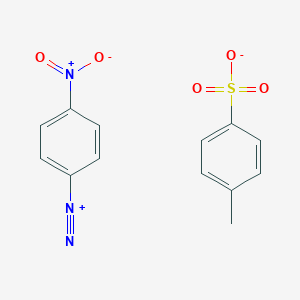
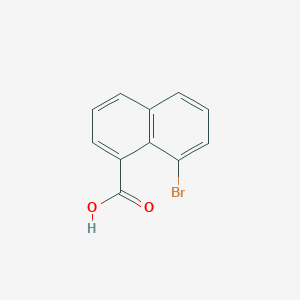
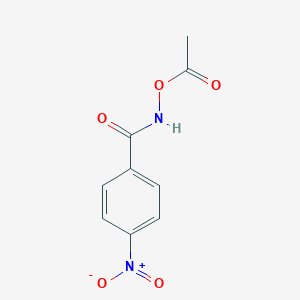
![Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]-](/img/structure/B167458.png)
